![molecular formula C12H10F3NO3 B2995172 3,3,3-Trifluoro-2-(7-methoxy-1H-indol-3-yl)propanoic acid CAS No. 1983938-14-2](/img/structure/B2995172.png)
3,3,3-Trifluoro-2-(7-methoxy-1H-indol-3-yl)propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,3,3-Trifluoro-2-(7-methoxy-1H-indol-3-yl)propanoic acid is an organic compound with the molecular formula C12H10F3NO3 . It is a derivative of propanoic acid where two hydrogen atoms are replaced by fluorine atoms .
Molecular Structure Analysis
The molecular structure of 3,3,3-Trifluoro-2-(7-methoxy-1H-indol-3-yl)propanoic acid can be represented by the SMILES stringOC(=O)C(F)(F)F
. This represents the connectivity of atoms in the molecule but does not provide information about its 3D structure.
Scientific Research Applications
Safety Evaluation in Food Contact Materials
One of the applications involves the safety evaluation of substances similar to 3,3,3-Trifluoro-2-(7-methoxy-1H-indol-3-yl)propanoic acid, specifically their use in food contact materials. For instance, a study conducted by A. Andon et al. (2011) on a related compound, 3H-perfluoro-3-[(3-methoxypropoxy) propanoic acid], ammonium salt, concluded that there is no safety concern for consumers when used in the polymerization of fluoropolymers under specified conditions (Andon et al., 2011).
Environmental Impact and Detection
Another significant area of research focuses on the environmental impact and detection of perfluorinated compounds, including derivatives similar to 3,3,3-Trifluoro-2-(7-methoxy-1H-indol-3-yl)propanoic acid. H. Fromme et al. (2017) explored the body burden of different perfluorinated substances, including a related compound, in populations exposed via drinking water, highlighting the importance of monitoring these compounds in the environment (Fromme et al., 2017).
Synthetic Chemistry Applications
The compound's derivatives have been explored in synthetic chemistry for various applications. T. P. Vasilyeva and D. Vorobyeva (2020) synthesized α-CF3-substituted α-methoxy-α-(furan-2-yl) acetic acids and their derivatives, showcasing the compound's utility in producing novel chemical structures (Vasilyeva & Vorobyeva, 2020).
Molecular Structure Analysis
Research on the molecular structure and properties of related compounds has been conducted to understand their characteristics better. For example, D. Dai et al. (2011) studied the title compound, focusing on its crystal structure and hydrogen-bonded chains formation, providing insights into its structural properties (Dai et al., 2011).
Biological Activity Studies
The exploration of biological activity of Schiff bases derived from related compounds, as investigated by S. Radhakrishnan, R. Balakrishnan, and A. Selvaraj (2020), demonstrates the potential medicinal and antimicrobial applications of derivatives of 3,3,3-Trifluoro-2-(7-methoxy-1H-indol-3-yl)propanoic acid (Radhakrishnan, Balakrishnan, & Selvaraj, 2020).
Safety and Hazards
Future Directions
Trifluoromethyl group-containing compounds have been extensively used in pharmaceuticals . They make up more than 50 percent of the best-selling drug molecules approved by the US Food and Drug Administration (FDA) . Therefore, the study and development of new trifluoromethyl group-containing compounds like 3,3,3-Trifluoro-2-(7-methoxy-1H-indol-3-yl)propanoic acid could be a promising direction for future research.
properties
IUPAC Name |
3,3,3-trifluoro-2-(7-methoxy-1H-indol-3-yl)propanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10F3NO3/c1-19-8-4-2-3-6-7(5-16-10(6)8)9(11(17)18)12(13,14)15/h2-5,9,16H,1H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JJRASBHVUOLYRY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1NC=C2C(C(=O)O)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10F3NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,3,3-Trifluoro-2-(7-methoxy-1H-indol-3-yl)propanoic acid |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.